1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine
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Overview
Description
1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a dichloropyridinyl group and a phenylpropyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines.
Aza-Michael addition: This step includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the above-mentioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichloropyridinyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce dechlorinated derivatives.
Scientific Research Applications
1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used as an anti-anginal drug.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: An antipsychotic drug with a piperazine moiety.
Quetiapine: An antipsychotic medication containing a piperazine ring.
Uniqueness
1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
918480-96-3 |
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Molecular Formula |
C19H23Cl2N3 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
1-[(2,6-dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C19H23Cl2N3/c20-18-13-17(14-19(21)22-18)15-24-11-9-23(10-12-24)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,13-14H,4,7-12,15H2 |
InChI Key |
DUHKUSDZJZDRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC(=NC(=C3)Cl)Cl |
Origin of Product |
United States |
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